

physical and chemical properties of Moracin J

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Compound of Interest		
Compound Name:	Moracin J	
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Moracin J: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin J, a naturally occurring benzofuran derivative, belongs to the diverse family of moracins, compounds that have garnered significant scientific attention for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Moracin J, alongside comparative data from closely related moracin analogues. While specific experimental data for Moracin J is limited in the current scientific literature, this document consolidates the available information and presents generalized experimental protocols for its isolation and characterization based on established methodologies for similar compounds. Furthermore, this guide explores the biological activities and associated signaling pathways of other moracin derivatives, offering a predictive framework for the potential therapeutic applications of Moracin J. The information is presented to facilitate further research and drug development efforts centered on this promising natural product.

Physical and Chemical Properties

Moracin J is a benzofuran derivative found in the leaves of Cassia fistula.[1][2] Its fundamental properties, along with those of other notable moracins, are summarized below. The lack of extensive experimental data for **Moracin J** necessitates a comparative approach with its structural analogues.



Table 1: Physicochemical Properties of Moracin J and Related Moracins

Property	Moracin J	Moracin C	Moracin M	Moracin N	Moracin O	Moracin P
Molecular Formula	C15H12O5[1	C19H18O4[3	C14H10O4[1	C19H18O4	C19H18O5[4]	C19H18O5
Molecular Weight	272.25 g/mol [1]	310.3 g/mol [3]	242.23 g/mol [1]	310.3 g/mol	326.3 g/mol [4]	326.3 g/mol
CAS Number	73338-89- 3[2]	69120-06- 5[3]	56317-21- 6[1]	135248- 05-4	123702- 97-6[4]	102841-46- 3
Melting Point (°C)	Not Available[5]	198 - 199[3]	275[1]	187 - 188	Not Available	Not Available
Boiling Point (°C)	Not Available[5	Not Available	Not Available	Not Available	Not Available	Not Available
Solubility	Not Available[5]	Soluble in DMSO, Chloroform , Dichlorome thane, Ethyl Acetate, Acetone	Not Available	Not Available	Not Available	Not Available
Physical Description	Not Available	Solid[3]	Solid[1]	Solid	Not Available	Not Available

Spectral Data

Detailed spectral data for **Moracin J** are not readily available in the public domain. However, the characterization of moracins heavily relies on a combination of spectroscopic techniques.



Below is a summary of the expected spectral characteristics and a comparative table of NMR data for related moracin compounds.

2.1. General Spectroscopic Characteristics of Moracins

- UV-Visible Spectroscopy: Moracins, being highly conjugated systems, are expected to show strong absorption in the UV-Vis region. The exact wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the substitution pattern on the benzofuran core and the aryl substituent.
- Infrared (IR) Spectroscopy: The IR spectra of moracins would typically exhibit characteristic absorption bands for hydroxyl (-OH) stretching, aromatic C-H stretching, C=C stretching of the aromatic rings and the furan ring, and C-O stretching of the ether and hydroxyl groups.
- Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of moracins. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of moracins. The chemical shifts and coupling constants of the protons provide detailed information about the substitution pattern and stereochemistry. ¹³C NMR data reveals the number and types of carbon atoms present in the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for Selected Moracins



Compound	Solvent	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
Moracin M	CD₃OD	6.89 (s, H-3), 7.33 (d, J=8.8, H-4), 6.71 (dd, J=2.0, 8.4, H-5), 6.88 (d, J=2.0, H-6), 6.74 (d, J=2.4, H-2', H- 6'), 6.23 (t, J=2.4, H-4')	155.80 (C-2), 102.46 (C-3), 121.60 (C-3a), 111.80 (C-4), 154.67 (C-5), 158.52 (C-6), 97.01 (C-7), 155.41 (C-7a), 132.37 (C-1'), 102.05 (C-2'), 100.78 (C-3'), 120.58 (C-4'), 102.05 (C-6')	[6]
Moracin N	CD₃OD	Not explicitly detailed but available in SpectraBase	Available in SpectraBase	[7]
(+)- dimethylsmoraci n O	Not specified	6.88 (s, H-3), 7.26 (s, H-4), 6.91 (s, H-7), 6.93 (d, J=2.1, H-2'/6'), 6.41 (t, J=2.1, H-4'), 1.22 (s, H-5"), 1.35 (s, H-4"), 3.23 (dd, J=15.6, 8.4, H- 1a"), 3.19 (dd, J=15.6, 9.0, H- 1b"), 4.67 (dd, J=9.0, 8.4, H-2"), 3.85 (s, 3'/5'- OMe)	21 resonances assigned	[8]

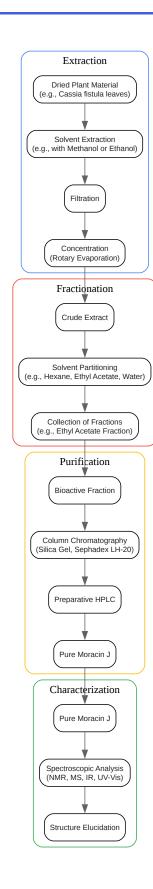


Experimental Protocols

While specific protocols for **Moracin J** are not published, the following represents a generalized workflow for the isolation, purification, and characterization of moracin compounds from a plant source, such as Cassia fistula.

3.1. Isolation and Purification Workflow





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Caption: A generalized workflow for the isolation and characterization of **Moracin J**.



3.2. Detailed Methodologies

3.2.1. Extraction

- Plant Material Preparation: Dried and powdered leaves of Cassia fistula are used as the starting material.
- Solvent Extraction: The powdered material is extracted with a suitable solvent such as methanol or ethanol at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.
- Filtration and Concentration: The extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

3.2.2. Fractionation

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially
partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol. This step separates compounds based on their polarity. The moracin derivatives are
typically found in the ethyl acetate fraction.

3.2.3. Purification

- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing the compound of interest are often further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
 Moracin J is typically achieved using preparative reverse-phase HPLC.

3.2.4. Characterization

 Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC),



high-resolution mass spectrometry (HR-MS), IR, and UV-Vis spectroscopy.

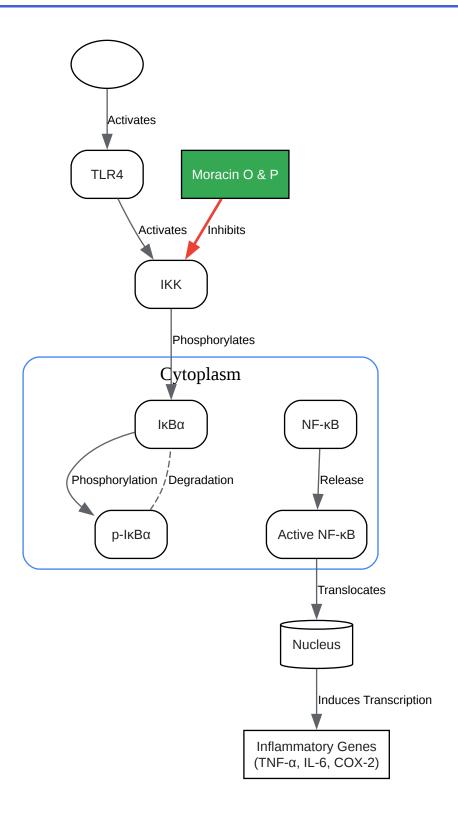
Biological Activities and Signaling Pathways (Based on Related Moracins)

While the specific biological activities of **Moracin J** have not been extensively reported, the broader moracin family exhibits a range of significant pharmacological effects. It is plausible that **Moracin J** shares some of these properties.

4.1. Anti-inflammatory Activity

Several moracins, including Moracin C, O, and P, have demonstrated potent anti-inflammatory effects.[9] A key mechanism is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.





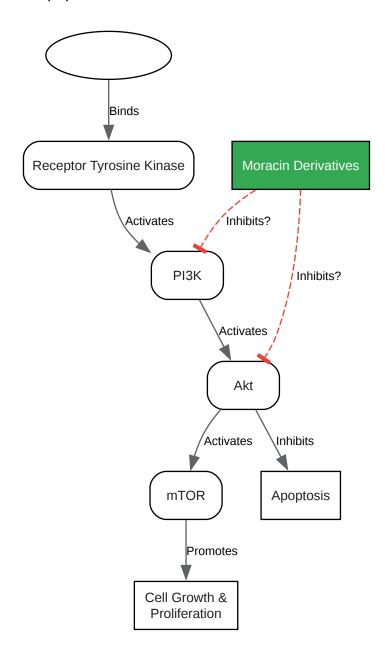
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Caption: Postulated inhibition of the NF-кВ pathway by moracins.

4.2. Anticancer Activity



Moracin derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.



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Caption: Potential modulation of the PI3K/Akt/mTOR pathway by moracins.

Conclusion and Future Directions



Moracin J remains a relatively understudied natural product with significant potential, given the diverse and potent biological activities of its structural analogues. This technical guide highlights the current knowledge gaps, particularly the lack of specific physicochemical and biological data for **Moracin J**. Future research should focus on the targeted isolation and comprehensive characterization of **Moracin J** from Cassia fistula or through total synthesis. Elucidation of its precise three-dimensional structure and a thorough investigation of its biological activities, including its effects on various cell signaling pathways, are crucial next steps. Such studies will be instrumental in unlocking the therapeutic potential of **Moracin J** and paving the way for its development as a novel pharmaceutical agent.

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References

- 1. Moracin M | C14H10O4 | CID 185848 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Moracin C | C19H18O4 | CID 155248 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Moracin O | C19H18O5 | CID 14539883 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Moracin J (HMDB0033308) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Moracin C | ROS | NO Synthase | TargetMol [targetmol.com]
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